1-Ethyl-3,5-dimethylpiperazine

Descripción general

Descripción

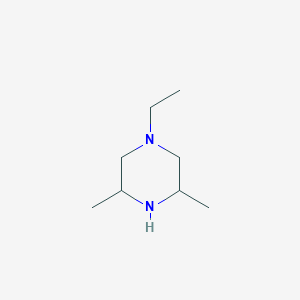

1-Ethyl-3,5-dimethylpiperazine is a chemical compound with the molecular formula C8H18N2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Ethyl-3,5-dimethylpiperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3,5-dimethylpiperazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms. The ethyl and methyl groups are attached to the nitrogen atoms .Physical And Chemical Properties Analysis

1-Ethyl-3,5-dimethylpiperazine is a liquid at room temperature. It has a molecular weight of 142.24 .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “1-Ethyl-3,5-dimethylpiperazine” and found several unique applications. Below are detailed sections for each field:

Drug Synthesis

1-Ethyl-3,5-dimethylpiperazine is utilized in the synthesis of various drugs. It is a component in the creation of piperazine-containing drugs approved by the FDA, which are often found in bioactive molecules due to their chemical reactivity and ease of insertion into molecules .

Organic Chemistry Research

This compound plays a role in organic chemistry investigations. It has been reported as a catalyst in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition . It is also mentioned as a versatile chemical compound ideal for organic chemistry research.

Therapeutic Applications

The unique properties of 1-Ethyl-3,5-dimethylpiperazine make it suitable for potential therapeutic breakthroughs. However, specific details on its therapeutic applications require further research to provide a comprehensive overview.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that piperazine compounds, which 1-ethyl-3,5-dimethylpiperazine is a derivative of, are generally gaba receptor agonists .

Mode of Action

As a GABA receptor agonist, piperazine compounds bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Propiedades

IUPAC Name |

1-ethyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMGCUENOHMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(NC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3,5-dimethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)